molecular formula C9H11FN2O5 B1346552 5-Fluoro-2'-deoxyuridine CAS No. 2968-28-7

5-Fluoro-2'-deoxyuridine

Cat. No. B1346552
CAS RN: 2968-28-7
M. Wt: 246.19 g/mol
InChI Key: ODKNJVUHOIMIIZ-UHFFFAOYSA-N
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Description

5-Fluoro-2’-deoxyuridine, also known as floxuridine, is an oncology drug that belongs to the class known as antimetabolites . It elicits DNA-directed cytotoxicity in cancer cells and is effective for treating liver cancer and eliminating virulence of Staphylococcus aureus . It acts as an antiviral and antineoplastic agent and is also employed for renal function diagnosis .


Chemical Reactions Analysis

The chemical and enzymatic reactivity of 5-fluoro-2’-deoxyuridine prodrugs esterified at the 3’ and 5’ positions with several acyl groups has been investigated . The enzymatic reactivity was affected by the acyl structure, the site of esterification, and the number of esters in the prodrug molecule .

Scientific Research Applications

Analytical Method Development and Validation

5-Fluoro-2'-deoxyuridine, along with 5-fluorouracil (5-FU) and 5-fluorouridine, is extensively analyzed in biological matrices for optimizing cancer pharmacotherapy. Advances in chromatographic and electrophoretic methods facilitate the sensitive detection of these compounds, essential for understanding their pharmacokinetics and therapeutic effects (Semail et al., 2020).

Effects on Mitochondrial Biology

Research on Caenorhabditis elegans reveals 5-Fluoro-2'-deoxyuridine's impact on mitochondrial DNA (mtDNA) synthesis. This inhibition could lead to mtDNA depletion, affecting organism lifespan and highlighting potential cellular toxicity pathways (Rooney et al., 2014).

Chemotherapeutic Applications and Mechanisms

5-Fluoro-2'-deoxyuridine plays a critical role in cancer treatment, acting as a pyrimidine analog to inhibit DNA synthesis. It is particularly noted for its effectiveness in solid tumors, with research exploring its use in various administration routes and combination therapies to enhance its efficacy (Grem, 2000).

Targeted Anticancer Strategies

The conjugation of 5-Fluoro-2'-deoxyuridine with other molecules, such as alendronate, has been investigated for targeted cancer therapy. This approach aims to direct the drug's action to specific tissues, such as bones, minimizing systemic effects and enhancing therapeutic outcomes (Weinreich et al., 2012).

Vibrational Spectroscopy Insights

Studies using vibrational spectroscopy techniques have shed light on the structural characteristics of 5-Fluoro-2'-deoxyuridine. These insights contribute to understanding its biological activity changes and aid in the development of more effective derivatives (Xavier & Joe, 2011).

Brain Targeting through Nanoparticles

Innovative formulations such as solid lipid nanoparticles containing 5-Fluoro-2'-deoxyuridine derivatives have been developed to enhance drug delivery to the brain. This approach aims to overcome the blood-brain barrier, offering potential treatments for central nervous system disorders (Wang, Sun, & Zhang, 2002).

Synergistic Enhancement in Cancer Therapy

Research also explores the synergistic effects of 5-Fluoro-2'-deoxyuridine with other compounds, enhancing its cytotoxicity against cancer cells. Such combinations could lead to more effective cancer treatment protocols (Matsumoto et al., 2015).

Application in DNA Labeling and Bacterial Growth Studies

5-Fluoro-2'-deoxyuridine's effects on bacterial growth and its utilization for DNA labeling have been examined, offering tools for microbiological research and potential insights into its antimicrobial properties (Reuvers, García-Pineda, & Dávila, 2007).

Intracavitary Chemotherapy in Malignant Brain Tumors

The intracavitary administration of 5-Fluoro-2'-deoxyuridine for treating malignant brain tumors showcases its versatility in cancer treatment, indicating potential for localized therapy strategies (Nakagawa et al., 2001).

Green Biosynthesis Approaches

Efforts to biosynthesize 5-Fluoro-2'-deoxyuridine using microorganisms highlight the push towards more sustainable and efficient production methods for this valuable chemotherapeutic agent (Rivero et al., 2012).

Safety And Hazards

5-Fluoro-2’-deoxyuridine can cause eye irritation, skin irritation, and may be harmful if swallowed . It may cause irritation of the digestive tract and respiratory tract irritation . It may be harmful if inhaled and there is a possible risk of irreversible effects .

Future Directions

There are ongoing studies on the potential therapeutic applications of 5-Fluoro-2’-deoxyuridine. For instance, one study hypothesized that 5′-substituted analogs of FdUMP, which is uniquely active at the monophosphate stage, would inhibit thymidylate synthase while preventing undesirable metabolism . Another study showed that 5-FdU decreases cell viability and stemness in patient-derived glioblastoma stem cells .

properties

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNJVUHOIMIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274397
Record name 5-Fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2'-deoxyuridine

CAS RN

2968-28-7, 955-24-8, 50-91-9
Record name NSC66259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC527320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name floxuridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,500
Citations
JAM Van Laar, YM Rustum, SP Ackland… - European Journal of …, 1998 - Elsevier
… In human colorectal cancer cell lines and various animal tumour model systems 5-fluoro-2′-deoxyuridine (FdUrd) is more effective than 5-fluorouracil (5-FU). Comparably, FdUrd’s …
Number of citations: 150 www.sciencedirect.com
WD Ensminger, A Rosowsky, V Raso, DC Levin… - Cancer research, 1978 - AACR
… We have attempted to evaluate the degree to which hepatic arterial infusion of 5-fluoro-2 -deoxyuridine (FdUrd) or 5-fluorouracil produces higher hepatic and lower systemic drug …
Number of citations: 648 aacrjournals.org
B Clarkson, A O'Connor, LR Winston… - Clinical …, 1964 - Wiley Online Library
The plasma concentration and the urinary excretion of 5‐fluorouracil (FU) and 5‐fluoro‐2′deoxyuridine (FUdR), administered to patients with cancer, were determined by microbiologic …
Number of citations: 197 ascpt.onlinelibrary.wiley.com
DW Kufe, PP Major, EM Egan, E Loh - Journal of Biological Chemistry, 1981 - Elsevier
We have employed cesium sulfate density gradient centrifugation to separate RNA and DNA of L1210 cells labeled with [3H]fluorodeoxyuridine. We have analyzed nucleotide and …
Number of citations: 145 www.sciencedirect.com
C Heidelberger, L Griesbach, O Cruz… - Proceedings of the …, 1958 - journals.sagepub.com
… It will be noted that 40% of the mice treated with 5-fluoro2'-deoxyuridine survived for 100 days tumorfree whereas with 5-fluorouracil and S-fluorouridine 18 and 15% respectively …
Number of citations: 171 journals.sagepub.com
B Ullman, M Lee, DW Martin Jr… - Proceedings of the …, 1978 - National Acad Sciences
… The cytotoxicity of 5-fluoro2'-deoxyuridine towards cultured … cells treated with 5-fluoro-2'deoxyuridine is greatly diminished … for maximal cytotoxicity of 5-fluoro-2'-deoxyuridine. These …
Number of citations: 299 www.pnas.org
D Farquhar, NJ Kuttesch, MG Wilkerson… - Journal of Medicinal …, 1983 - ACS Publications
… -l, 3, 2-oxazaphosphorinan-2-yl)-2'-deoxyuridine (la) and 5-fluoro-5'-(2-oxo-l, 3, 2-dioxaphosphorinan-2-yl)-2,-deoxyuridine (lb) were prepared by reaction of 5-fluoro-2'-deoxyuridine (7a…
Number of citations: 86 pubs.acs.org
AF Jorge, A Aviñó, AACC Pais, R Eritja, C Fàbrega - Nanoscale, 2018 - pubs.rsc.org
… to 5-fluoro-2′-deoxyuridine monophosphate (FdUMP), 5-fluoro-2′-deoxyuridine … to the number of monomers (5-fluoro-2′-deoxyuridine units, FdU) were inserted at the 3′-…
Number of citations: 44 pubs.rsc.org
JP Rooney, AL Luz, CP Gonzalez-Hunt… - Experimental …, 2014 - Elsevier
5-Fluoro-2′-deoxyuridine (FUdR) is a DNA synthesis inhibitor commonly used to sterilize Caenorhabditis elegans in order to maintain a synchronized aging population of nematodes, …
Number of citations: 48 www.sciencedirect.com
S Kruspe, U Hahn - Angewandte Chemie international edition, 2014 - Wiley Online Library
… A trojan chemotherapeutic: An aptamer intrinsically comprising multiple units of the nucleoside analogue 5-fluoro-2′-deoxyuridine can exert a direct cytostatic effect on certain cells. …
Number of citations: 53 onlinelibrary.wiley.com

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